molecular formula C20H17N3O2S B2698600 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide CAS No. 923192-08-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Cat. No.: B2698600
CAS No.: 923192-08-9
M. Wt: 363.44
InChI Key: JFVNUFMIXCPIRN-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, including a benzo[d]thiazole ring, a pyridine ring, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 4,7-dimethyl-2-aminobenzenethiol with a suitable carbonyl compound, such as formic acid or acetic anhydride, under acidic conditions to form the benzo[d]thiazole ring.

    Attachment of the Pyridine Ring: The benzo[d]thiazole intermediate is then reacted with 4-pyridylmethyl chloride in the presence of a base, such as potassium carbonate, to form the N-(pyridin-4-ylmethyl) derivative.

    Formation of the Furan-2-carboxamide: The final step involves the reaction of the N-(pyridin-4-ylmethyl)benzo[d]thiazole intermediate with furan-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its heterocyclic structure, which may exhibit unique photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound’s heterocyclic rings can facilitate binding to active sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide: Similar structure but with a single methyl group on the benzo[d]thiazole ring.

    N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide: Similar structure but with the pyridine ring attached at the 3-position.

    N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its dual presence of benzo[d]thiazole and furan rings, along with the pyridine moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-5-6-14(2)18-17(13)22-20(26-18)23(12-15-7-9-21-10-8-15)19(24)16-4-3-11-25-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVNUFMIXCPIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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